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Introduction

Balomenib is a potent and selective small molecule inhibitor that disrupts the critical interaction
between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL).
[1][2][3] This interaction is a key driver in specific hematological malignancies, including acute
myeloid leukemia (AML) with KMT2A gene rearrangements or nucleophosmin 1 (NPM1)
mutations.[4] By blocking the menin-KMT2A complex, Balomenib halts the pathogenic gene
expression program, primarily involving HOX and MEIS1 genes, that drives leukemogenesis.

While targeted therapies like Balomenib represent a significant advancement, the
development of drug resistance remains a major clinical challenge. Identifying synergistic drug
combinations can enhance therapeutic efficacy, overcome resistance, and potentially lower
required dosages to reduce toxicity. Genome-wide CRISPR-Cas9 loss-of-function screening is
a powerful and unbiased method to identify novel gene targets whose inactivation sensitizes
cancer cells to a specific therapeutic agent.

This application note provides a detailed protocol for performing a pooled CRISPR-Cas9
knockout screen to identify genes that, when silenced, synergize with Balomenib in AML cell
lines. The workflow covers experimental design, execution, data analysis, and hit validation.

Principle of the Assay

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15569023?utm_src=pdf-interest
https://www.benchchem.com/product/b15569023?utm_src=pdf-body
https://synapse.patsnap.com/drug/254eb8c876714922852a635ab0d48cbe
https://www.medchemexpress.com/balomenib.html
https://www.prnewswire.com/news-releases/eilean-therapeutics-approved-to-initiate-first-patient-trial-with-balamenib-ze63-0302-a-selective-best-in-class-menin-inhibitor-302085538.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11036224/
https://www.benchchem.com/product/b15569023?utm_src=pdf-body
https://www.benchchem.com/product/b15569023?utm_src=pdf-body
https://www.benchchem.com/product/b15569023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

The core principle of this screen is to identify "synthetic lethal” interactions between a gene
knockout and Balomenib treatment. A pooled lentiviral library of single-guide RNAs (sgRNAS),
targeting thousands of genes, is transduced into a Cas9-expressing cancer cell line. The cell
population is then split and cultured with either a vehicle control (DMSO) or a sub-lethal
concentration of Balomenib. Over time, cells containing sgRNAs that target genes essential for
survival under Balomenib treatment will be depleted from the population. By using next-
generation sequencing (NGS) to quantify the abundance of each sgRNA at the beginning and
end of the experiment, we can identify genes whose knockout significantly enhances the
cytotoxic or cytostatic effects of Balomenib.

Signaling Pathway and Drug Mechanism of Action

In KMT2A-rearranged leukemia, the KMT2A fusion protein is recruited to chromatin, where it
forms a complex with menin. This complex is essential for maintaining the expression of
oncogenic genes like HOXA9 and MEIS1, which block hematopoietic differentiation and drive
leukemia proliferation. Balomenib acts by fitting into a pocket on the menin protein, preventing
its interaction with KMT2A and displacing the complex from chromatin. This leads to the
downregulation of target genes, inducing differentiation and apoptosis in the leukemic cells.
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Figure 1: Mechanism of Action of Balomenib.

Materials and Reagents
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Item

Description

Cell Lines

Cas9-expressing AML cell lines (e.g., MOLM-13,
MV4-11) with KMT2A-rearrangement.

CRISPR Library

Pooled human genome-wide or druggable
genome sgRNA library (e.g., GeCKO v2,

Brunello).

Lentiviral packaging (e.g., psPAX2) and

Plasmids ]
envelope (e.g., pMD2.G) plasmids.
HEK?293T cells for lentivirus production;
Cell Culture . . o
appropriate media, FBS, antibiotics.
Balomenib, DMSO, Polybrene/Transdux,
Reagents ) , . .
Puromycin, CellTiter-Glo®, DNA extraction kits.
) Biosafety cabinet, CO2 incubator, centrifuge,
Equipment

fluorescence microscope, NGS sequencer.

Experimental Protocol

The protocol is divided into three main phases: preparation, screen execution, and data

analysis.

© 2025 BenchChem. All rights reserved.

4/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Produce & Titer
Lentiviral sgRNA Library

Phase 2: Screen Execution

3. Transduce Cas9-AML Cells
with sgRNA Library

Y

4. Puromycin Selection

Y

5. Collect TO Sample

Y

6. Split Population

Y \ 4
7a. Treat with - 7b. Treat with
DMSO (Vehicle) | Balomenib (G120)
\ 4 \ 4
8a. Harvest Cells 8b. Harvest Cells
(Endpoint) (Endpoint)

!
!
1
!
1
!
|
!
1
1
!
!
1
!
!
!
!
!
1
!
1
!
|
!
|
—
1
1
1
1
1
1
1
1
1
1
1
!
|
1
!
!
1
1
1
1
1
1
1
1
1
1
1
!
1
1

hase 3: Data Analysis

9. gDNA Extraction

10. sgRNA Amplification & NGS

11. Identify Synergistic Hits
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Balamenib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b15569023?utm_src=pdf-body-img
https://www.benchchem.com/product/b15569023?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/drug/254eb8c876714922852a635ab0d48cbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. medchemexpress.com [medchemexpress.com]

3. EILEAN THERAPEUTICS APPROVED TO INITIATE FIRST PATIENT TRIAL WITH
BALAMENIB (ZE63-0302), A SELECTIVE BEST-IN-CLASS MENIN INHIBITOR
[prnewswire.com]

e 4. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-
Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Topic: CRISPR-Cas9 Screening to Identify Balomenib
Synergistic Targets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15569023#crispr-cas9-screening-to-identify-
balomenib-synergistic-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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